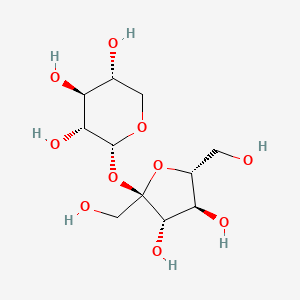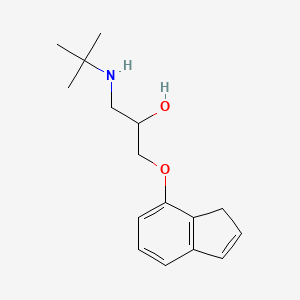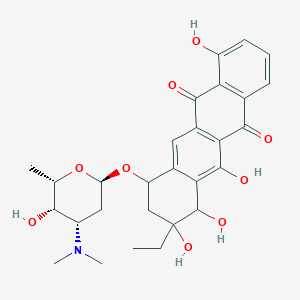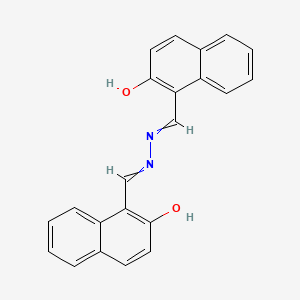
(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide
説明
The extracellular regulated kinases 1 and 2 (ERK1/2) are functionally redundant kinases activated by a variety of growth factors and mitogens. SCH 772984 is a potent inhibitor of ERK1 and ERK2 (IC50s = 4 and 1 nM, respectively). It is highly selective, with only seven kinases of 300 tested showing more than 50% inhibition at a concentration of 1 µM. SCH 772984 has nanomolar cytotoxicity in tumor cells with mutations in BRAF, NRAS, or KRAS. It is effective in vivo, inducing regression of xenograft tumors in mice. SCH 772984 displays slow binding kinetics, binding to a novel binding pocket in inactive ERK isoforms.
SCH772984 is an potent and selective ERK inhibitor with potential anticancer activity. SCH722984 showed activity against BRAF mutant, NRAS mutant and wild-type melanoma. Combining vemurafenib and SCH722984 in BRAF mutant melanoma was synergistic in a majority of cell lines and significantly delayed the onset of acquired resistance in long term in vitro assays. Therefore, SCH772984 may be clinically applicable as a treatment for non-BRAF mutant melanoma or in BRAF-mutant melanoma with innate or acquired resistance, alone or in combination with BRAF inhibitors.
科学的研究の応用
Treatment for Melanoma
SCH772984 has shown promising results in the treatment of melanoma, particularly those with mutations in BRAF, NRAS, or wild-type melanoma . It has been found to be effective against both BRAF-inhibitor-resistant BRAF V600 and NRAS mutant melanomas . The compound inhibits ERK1/2, a key player in the MAPK pathway, which is often dysregulated in melanoma .
Overcoming Drug Resistance
SCH772984 may be clinically applicable as a treatment for non-BRAF mutant melanoma or in BRAF-mutant melanoma with innate or acquired resistance, alone or in combination with BRAF inhibitors . It has shown to be effective in overcoming resistance to vemurafenib, a BRAF inhibitor .
Sepsis Treatment
SCH772984 has been identified as an effective blocker of TNFα production in vitro, which could have implications for the treatment of sepsis . In mouse models of sepsis, treatment with SCH772984 improved survival and reduced plasma levels of Ccl2/Mcp1 .
Anti-Inflammatory Applications
The compound has been found to attenuate in vitro and in vivo inflammatory responses . This suggests potential applications in the treatment of various inflammatory diseases.
Modulation of Immune System Pathways
Functional annotation of differentially expressed genes in SCH772984-treated cells highlighted the suppression of cellular pathways related to the immune system . This could have implications for diseases where the immune response is a key factor.
Potential Applications in Other Cancers
While most of the research has focused on melanoma, the mechanism of action of SCH772984 - inhibition of ERK1/2 - suggests it could have potential applications in other cancers where the MAPK pathway is dysregulated .
特性
IUPAC Name |
(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAJDNHIBCDLQF-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SCH772984?
A1: SCH772984 is an ATP-competitive inhibitor of ERK1/2. [] This means it competes with ATP for binding to the active site of ERK1/2 kinases, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and other cellular processes. []
Q2: How does SCH772984's binding mode differ from other ERK inhibitors, and what are the implications?
A2: Unlike some ERK inhibitors that primarily function as type I inhibitors, SCH772984 exhibits characteristics of both type I and type II kinase inhibitors. [] It induces a conformational change in the glycine-rich loop of ERK2, causing Tyr36 to tuck underneath, forming a unique binding pocket. [] This distinct binding mode potentially contributes to its ability to modulate both the catalytic activity and phosphorylation of ERK1/2, potentially offering advantages in overcoming resistance mechanisms observed with other MAPK pathway inhibitors. []
Q3: What are the downstream consequences of ERK1/2 inhibition by SCH772984 on the MAPK pathway?
A3: SCH772984 effectively blocks the phosphorylation of downstream targets of ERK1/2, such as Ribosomal S6 Kinase (RSK). [] This inhibition disrupts the MAPK signaling cascade, ultimately impacting various cellular processes, including cell cycle progression, apoptosis, and the production of extracellular matrix components involved in desmoplasia. [, , , ]
Q4: How does SCH772984 impact cell cycle progression and apoptosis in sensitive cancer cells?
A4: Studies show that SCH772984 treatment leads to impaired cell cycle progression, particularly through the G1 phase. [] It also induces apoptosis, evidenced by increased levels of cleaved caspase-3. [] This dual effect on both cell cycle and apoptotic machinery contributes to its antitumor activity.
Q5: Does SCH772984 impact cellular senescence?
A5: Yes, prolonged exposure to SCH772984 can induce senescence in sensitive cancer cell lines. [] This has been observed with the upregulation of senescence markers like senescence-associated beta-galactosidase, p16, and the loss of phospho-RB. [] The onset of senescence appears to be linked to the downregulation of MYC protein expression. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)



![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)





![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)